molecular formula C12H9IO B14633146 2-Iodo-1-(naphthalen-2-yl)ethan-1-one CAS No. 55116-99-9

2-Iodo-1-(naphthalen-2-yl)ethan-1-one

Cat. No.: B14633146
CAS No.: 55116-99-9
M. Wt: 296.10 g/mol
InChI Key: USSYWBMZTAVASW-UHFFFAOYSA-N
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Description

2-Iodo-1-(naphthalen-2-yl)ethan-1-one is an α-iodinated ketone derivative featuring a naphthalene ring system. Its molecular formula is C₁₂H₉IO, with a molecular weight of 296.10 g/mol. The compound’s structure combines the electron-withdrawing ketone group at the α-position with an iodine substituent, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and nucleophilic substitutions.

The synthesis of this compound typically involves halogenation or functionalization of 1-(naphthalen-2-yl)ethan-1-one. For example, α-iodination can be achieved using iodine and oxidizing agents, as seen in analogous systems like 2-iodo-1-(4-methoxyphenyl)ethan-1-one, which is synthesized via iodination of the parent ketone . Structural characterization often employs crystallographic tools such as SHELX and ORTEP for refining crystal structures .

Properties

IUPAC Name

2-iodo-1-naphthalen-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSYWBMZTAVASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576528
Record name 2-Iodo-1-(naphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55116-99-9
Record name 2-Iodo-1-(naphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-(naphthalen-2-yl)ethan-1-one typically involves the iodination of 1-(naphthalen-2-yl)ethan-1-one. A common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-(naphthalen-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinones using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Substitution: Formation of 2-azido-1-(naphthalen-2-yl)ethan-1-one or 2-thiocyanato-1-(naphthalen-2-yl)ethan-1-one.

    Reduction: Formation of 2-iodo-1-(naphthalen-2-yl)ethanol.

    Oxidation: Formation of naphthoquinones.

Scientific Research Applications

2-Iodo-1-(naphthalen-2-yl)ethan-1-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.

    Biological Studies: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-Iodo-1-(naphthalen-2-yl)ethan-1-one involves its interaction with various molecular targets depending on the specific application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, it may interact with enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 2-iodo-1-(naphthalen-2-yl)ethan-1-one and related compounds in terms of structure, reactivity, and applications.

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Reactivity Synthesis Yield (Typical) Applications/Reactions References
This compound Iodo, naphthalen-2-yl 296.10 Electrophilic α-site due to iodine; participates in Suzuki couplings, nucleophilic substitutions. ~64–72% Intermediate for chalcones, fluorinated ketones
2-Morpholino-1-(naphthalen-2-yl)-2-(pyridin-2-yl)ethan-1-one Morpholino, pyridyl 394.27 Enhanced steric bulk; reduced electrophilicity at α-position. 64% Pharmaceuticals, ligand synthesis
2,2-Difluoro-1-(naphthalen-2-yl)ethan-1-one Difluoro, naphthalen-2-yl 206.21 Electron-deficient α-site; resistant to nucleophilic attack. 99% Fluorinated drug precursors
1-(4-Iodo-2-methoxyphenyl)ethan-1-one Iodo, methoxy, phenyl 276.07 Iodo group enables aryl cross-couplings; methoxy enhances solubility. Not reported Agrochemical intermediates
1-(1-Methylnaphthalen-2-yl)ethan-1-one Methyl, naphthalen-2-yl 198.26 Methyl group increases steric hindrance; lower reactivity in C–H activation reactions. 7% Annulation reactions, polycyclic synthesis

Key Observations:

Reactivity Differences: The iodo substituent in this compound enhances its electrophilicity compared to methyl- or morpholino-substituted analogs, making it more reactive in nucleophilic substitutions and cross-couplings . In contrast, difluoro derivatives (e.g., 2,2-difluoro-1-(naphthalen-2-yl)ethan-1-one) exhibit reduced electrophilicity due to electron-withdrawing fluorine atoms, favoring stability over reactivity .

Synthetic Utility: The iodine atom in this compound serves as a leaving group in displacement reactions, enabling its use in synthesizing chalcones and fluorinated ketones . Morpholino- and pyridyl-substituted analogs (e.g., compound 3aq ) are less reactive but find niche roles in medicinal chemistry due to their hydrogen-bonding capabilities.

Structural and Electronic Effects: Steric hindrance from substituents like methyl or morpholino reduces reactivity in C–H activation reactions, as seen in the low yield (7%) of annulation products from 1-(1-methylnaphthalen-2-yl)ethan-1-one . Methoxy groups in aryl-substituted analogs (e.g., 1-(4-iodo-2-methoxyphenyl)ethan-1-one) improve solubility without significantly altering electrophilicity .

Crystallographic Characterization :

  • Compounds like 2,2-dihydroxy-1-(naphthalen-2-yl)ethan-1-one are characterized via NMR and IR spectroscopy , while crystallographic data rely on software such as SHELXL and WinGX for refinement .

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